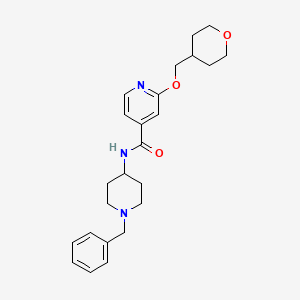

N-(1-benzylpiperidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c28-24(21-6-11-25-23(16-21)30-18-20-9-14-29-15-10-20)26-22-7-12-27(13-8-22)17-19-4-2-1-3-5-19/h1-6,11,16,20,22H,7-10,12-15,17-18H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBHZUPNLJDUPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=NC=C2)OCC3CCOCC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic compound with potential pharmacological applications. Its structure combines a piperidine moiety with an isonicotinamide scaffold, suggesting possible interactions with various biological targets. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula: C24H31N3O3

- Molecular Weight: 409.53 g/mol

- IUPAC Name: N-(1-benzylpiperidin-4-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that derivatives of benzylpiperidine, similar to our compound, often exhibit inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL) and may influence neurotransmitter systems.

Enzyme Inhibition

- MAGL Inhibition : Compounds related to this compound have shown significant inhibition of MAGL, an enzyme involved in the degradation of endocannabinoids. For instance, a related compound displayed an IC50 value of 80 nM against MAGL, indicating strong inhibitory potential .

- Neurotransmitter Receptors : The piperidine structure is known to interact with various neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways. This interaction could lead to therapeutic effects in mood disorders and neurodegenerative diseases.

Biological Assays and Efficacy

Several studies have evaluated the efficacy of compounds similar to this compound in vitro and in vivo.

Anticancer Activity

Recent investigations into the anticancer properties of related compounds have shown promising results:

- Cell Line Studies : A derivative exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 7.9 to 92 µM across different cancer types . This suggests that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Neuroprotective Effects

The compound's potential neuroprotective effects were assessed through various models:

- Oxidative Stress Models : Compounds with similar structures have demonstrated the ability to mitigate oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

A few notable case studies highlight the biological activity of benzylpiperidine derivatives:

- Study on MAGL Inhibition :

- Anticancer Activity Assessment :

Data Summary Table

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogs:

Pharmacokinetic Considerations

- Molecular Weight : The target compound (~397.4 g/mol) falls within the acceptable range for oral bioavailability, unlike the higher-weight analog in (~459.6 g/mol), which may face absorption challenges.

Q & A

Q. What are the common synthetic routes for N-(1-benzylpiperidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, and how are intermediates characterized?

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : H NMR is essential for verifying proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, pyran methoxy at δ 3.5–4.0 ppm). C NMR confirms carbonyl groups (amide C=O at ~165–170 ppm). High-resolution MS (HRMS) validates molecular weight with <5 ppm error. Purity is assessed via HPLC (≥95%) .

Q. What are the primary pharmacological targets associated with this compound?

- Methodological Answer : Structural analogs (e.g., P2X7 antagonists, RAF inhibitors) suggest potential activity against purinergic receptors or kinase pathways. For example, the tetrahydro-2H-pyran-4-yl methoxy group is a common motif in kinase inhibitors targeting RAS mutants . In vitro assays (e.g., P2X7 receptor binding) are recommended for validation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays) or compound purity. Mitigation strategies:

- Use orthogonal assays (e.g., fluorescence-based calcium flux for P2X7, Western blotting for kinase inhibition).

- Re-synthesize the compound under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and verify purity via LC-MS .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Methodological Answer :

- Temperature Control : Reactions at 0–5°C reduce side reactions (e.g., over-acetylation).

- Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps to improve stereoselectivity.

- Workup Optimization : Quench reactions with ice-cold water to precipitate impurities.

Documented yields improved from 59% to 85% using these methods .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Methodological Answer :

-

Core Modifications : Replace the benzyl group with substituted aryl/heteroaryl rings (e.g., 4-fluorobenzamide) to probe hydrophobic interactions.

-

Side Chain Variations : Introduce polar groups (e.g., hydroxyl, sulfonamide) to improve solubility and reduce off-target effects.

-

Assay Design : Test analogs against panels of related receptors (e.g., P2X1–P2X7) or kinases (e.g., BRAF, CRAF) to assess selectivity .

- Data Table :

Q. What safety precautions are critical during in vivo studies?

- Methodological Answer :

- Acute Toxicity : Classified as acute oral toxicity (Category 4) and skin irritant (GHS Category 2). Use PPE (gloves, goggles) and avoid aerosol formation .

- Metabolic Stability : Monitor for cytochrome P450 (CYP) inhibition using liver microsomes. Structural modifications (e.g., replacing labile esters with ethers) reduce time-dependent inhibition (TDI) .

Contradictions and Mitigations

Q. Why do reported melting points vary between studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.